Ketorolac-Trometamol

Übersicht

Beschreibung

Ketorolac tromethamine is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of heteroaryl acetic acid derivatives. It is widely used for its potent analgesic, anti-inflammatory, and antipyretic properties. Ketorolac tromethamine is commonly administered for the short-term management of moderate to severe pain, often in postoperative settings .

Wissenschaftliche Forschungsanwendungen

Ketorolac Tromethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Studien zu seinen Auswirkungen auf zelluläre Signalwege und Genexpression sind weit verbreitet.

5. Wirkmechanismus

Ketorolac Tromethamin entfaltet seine Wirkung durch Hemmung der Synthese von Prostaglandinen, die Mediatoren von Schmerz, Entzündungen und Fieber sind. Es hemmt nicht-selektiv sowohl Cyclooxygenase-1 (COX-1) als auch Cyclooxygenase-2 (COX-2)-Enzyme. Diese Hemmung reduziert die Produktion von Prostaglandinen, was zu einer Verringerung von Schmerz und Entzündung führt .

Wirkmechanismus

Target of Action

Ketorolac tromethamine primarily targets cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that cause pain, fever, and inflammation .

Mode of Action

Ketorolac tromethamine works by inhibiting the synthesis of prostaglandins . It blocks the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by ketorolac tromethamine is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, ketorolac tromethamine prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in pain, fever, and inflammation .

Pharmacokinetics

Ketorolac tromethamine exhibits linear pharmacokinetics . It is rapidly absorbed with a plasma half-life ranging from 1.1 hours (in rabbits) to 6.0 hours (in humans) . The protein binding of ketorolac ranges from 72.0% (in mice) to 99.2% (in humans) . It is predominantly excreted into urine, primarily as ketorolac conjugates .

Result of Action

The molecular and cellular effects of ketorolac tromethamine’s action include repression of cellular senescence in aging articular chondrocytes . It also alleviates pathological symptoms such as pain and synovial inflammation . Furthermore, it has been found to inhibit the activation of β-galactosidase and the upregulation of p21 and p53 .

Action Environment

The action of ketorolac tromethamine can be influenced by environmental factors. For instance, it has been reported that NSAIDs like ketorolac tromethamine can promote sodium retention in a dose-dependent manner, which can result in increased blood pressure and/or exacerbation of congestive heart failure . Therefore, the patient’s health status and other environmental factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Ketorolac Tromethamine acts at the cyclooxygenase pathway of arachidonic acid metabolism to inhibit prostaglandin biosynthesis . It interacts with enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), inhibiting their activity . This interaction leads to a decrease in the formation of prostaglandins, molecules which contribute to the nociceptive transmission in the spinal cord .

Cellular Effects

Ketorolac Tromethamine has significant effects on various types of cells and cellular processes. It reduces the production of prostaglandin by inhibiting the activity of COX-2, thereby achieving analgesic, anti-inflammatory, and antipyretic effects . It also appears to inhibit platelet aggregation induced by arachidonic acid and collagen . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ketorolac Tromethamine, like that of other NSAIDs, is not completely understood but may be related to prostaglandin synthetase inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The peak analgesic effect of Ketorolac Tromethamine occurs within 2 to 3 hours and is not statistically significantly different over the recommended dosage range . The greatest difference between large and small doses of Ketorolac Tromethamine is in the duration of analgesia . Over time, the drug is extensively metabolized through glucuronidation and oxidation, with little if any drug eliminated unchanged .

Dosage Effects in Animal Models

In animal models, the pharmacokinetics of Ketorolac Tromethamine was observed to be linear after single oral doses ranging from 0.25 to 16 mg/kg . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .

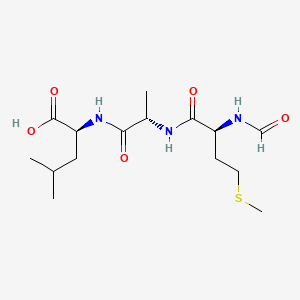

Metabolic Pathways

Ketorolac Tromethamine is heavily metabolized via hydroxylation or conjugation in the liver . The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

Ketorolac Tromethamine is rapidly absorbed and efficiently distributed following oral and intramuscular doses in all species . The drug is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine involves several steps. One common method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then subjected to further reactions to produce ketorolac tromethamine . Another method involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with tromethamine under alkaline hydrolysis and acidification conditions .

Industrial Production Methods: Industrial production of ketorolac tromethamine typically involves optimizing the synthetic routes for higher yield and purity. The use of green catalysts and environmentally friendly reagents is emphasized to make the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

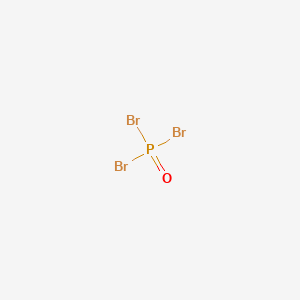

Arten von Reaktionen: Ketorolac Tromethamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Ketorolac-Derivaten führen, die veränderte pharmakologische Eigenschaften aufweisen .

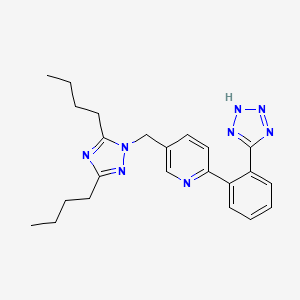

Vergleich Mit ähnlichen Verbindungen

Ketorolac Tromethamin wird oft mit anderen NSAR wie Ibuprofen, Naproxen und Diclofenac verglichen. Während alle diese Verbindungen ähnliche Wirkmechanismen teilen, ist Ketorolac Tromethamin in seiner Potenz und Wirksamkeit bei der Behandlung von starken Schmerzen einzigartig. Im Gegensatz zu einigen NSAR wird es aufgrund seiner starken analgetischen Wirkung ohne das Risiko einer Abhängigkeit oft als Alternative zu Opioiden eingesetzt .

Ähnliche Verbindungen:

Ibuprofen: Häufig bei leichten bis mittelschweren Schmerzen und Entzündungen eingesetzt.

Naproxen: Bekannt für seine längere Wirkdauer.

Diclofenac: Häufig aufgrund seiner starken entzündungshemmenden Eigenschaften eingesetzt.

Ketorolac Tromethamin zeichnet sich durch seine hohe Wirksamkeit in der akuten Schmerzbehandlung aus und ist damit ein wertvolles Werkzeug in klinischen Umgebungen.

Eigenschaften

Key on ui mechanism of action |

ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics |

|---|---|

CAS-Nummer |

74103-07-4 |

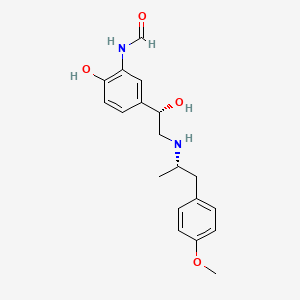

Molekularformel |

C19H24N2O6 |

Molekulargewicht |

376.4 g/mol |

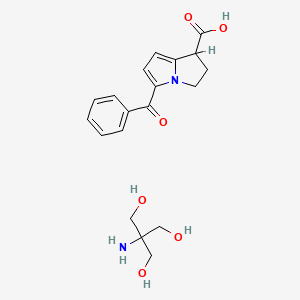

IUPAC-Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |

InChI-Schlüssel |

BWHLPLXXIDYSNW-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

Kanonische SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |

Aussehen |

Solid powder |

Key on ui other cas no. |

74103-07-4 |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |

Herkunft des Produkts |

United States |

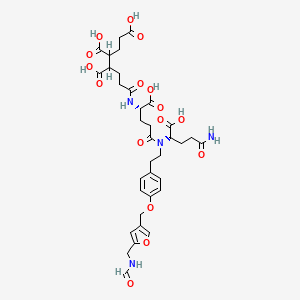

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

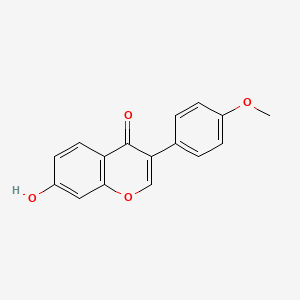

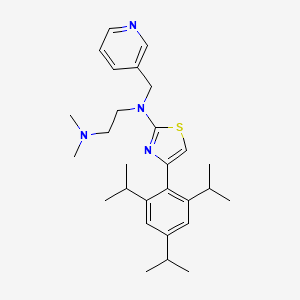

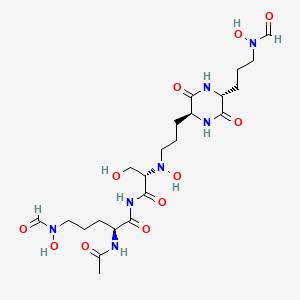

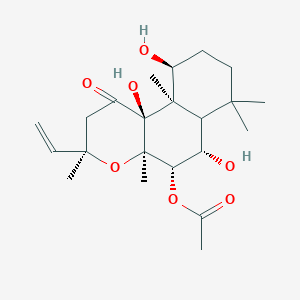

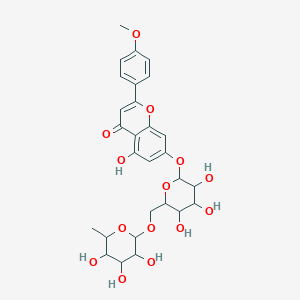

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)